molecular formula C9H10BrNO3 B3317542 2-Nitro-5-methylphenyl 2-bromoethyl ether CAS No. 96315-07-0

2-Nitro-5-methylphenyl 2-bromoethyl ether

Cat. No. B3317542
CAS RN: 96315-07-0
M. Wt: 260.08 g/mol
InChI Key: FEMSFNVRSDDLSN-UHFFFAOYSA-N
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Description

“2-Nitro-5-methylphenyl 2-bromoethyl ether” is a complex organic compound. It contains a nitro group (-NO2), a methyl group (-CH3), a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a bromoethyl group (-CH2-CH2-Br), and an ether group (-O-) .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the phenyl ring. The nitro group is a strong electron-withdrawing group, which would have significant effects on the electronic structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the nitro, methyl, bromoethyl, and ether groups. The nitro group is a strong electron-withdrawing group and could make the compound susceptible to nucleophilic attack . The bromoethyl group could potentially undergo elimination or substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase the compound’s polarity, affecting its solubility in different solvents . The bromoethyl group could potentially make the compound more volatile .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has pharmaceutical applications, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

properties

IUPAC Name

2-(2-bromoethoxy)-4-methyl-1-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-7-2-3-8(11(12)13)9(6-7)14-5-4-10/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMSFNVRSDDLSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])OCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 2-(2-bromoethoxy)-4-methyl-1-nitro-

Synthesis routes and methods

Procedure details

122.5 g (800 mmol) 5-methyl-2-nitrophenol, 751.0 g (4000 mmol) 1,2-dibromoethane, 110.7 g (800 mmol) K2CO3 were suspended in 400 ml anhydrous DMF. The suspension was heated at 120° C. for 1 hour, then cooled and most of the liquid was evaporated. The residue was dissolved in 1 l CHCl3 and 1 l water. The organic layer was washed with 2×1 l of 1.8% NaOH till the aqueous layer became pale yellow. The organic layer was dried over Na2SO4 for 18 h, filtered and the solvent was evaporated to give ˜240 g oil. The oil was triturated with 240 ml boiling methanol and allowed to settle for 2 h. The resultant precipitate was filtered, washed with 2×100 ml cold methanol and dried at RT for 18 h to afford 89.4 g (43%) off-white crystal. H1NMR (CDCl3) δ (ppm): 2.40(s, 3H), 3.65(t,2H), 4.30(t,2H), 6.85(d,2H), 7.75(d,1H).
Quantity
122.5 g
Type
reactant
Reaction Step One
Quantity
751 g
Type
reactant
Reaction Step Two
Name
Quantity
110.7 g
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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